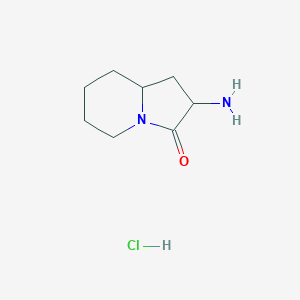

2-Amino-octahydroindolizin-3-one hydrochloride

Description

2-Amino-octahydroindolizin-3-one hydrochloride: is a versatile small molecule scaffold used in various research and industrial applications. It is a hydrochloride salt of 2-amino-octahydroindolizin-3-one, which is a heterocyclic compound containing a nitrogen atom within its ring structure. This compound is known for its stability and reactivity, making it a valuable building block in organic synthesis .

Properties

IUPAC Name |

2-amino-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c9-7-5-6-3-1-2-4-10(6)8(7)11;/h6-7H,1-5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPUQVSEIGYKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CC(C2=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909312-68-0 | |

| Record name | 2-amino-octahydroindolizin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-octahydroindolizin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in solvents like ethanol or methanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. The use of automated reactors and advanced purification techniques such as crystallization or chromatography ensures high yield and purity of the compound .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group at position 3 and the amino group at position 2 serve as key reactive sites:

-

Reduction of the ketone :

Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol. This reaction typically proceeds in ethanol or THF at 0–25°C, yielding 3-hydroxy derivatives. -

Amino group reactivity :

The primary amine participates in Schiff base formation with aldehydes (e.g., benzaldehyde) under mild acidic conditions, forming imine linkages.

Alkylation and Acylation

a. Alkylation :

-

The amino group undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to produce N-alkylated derivatives.

-

Example: Reaction with CH₃I in DMF at 60°C yields N-methyl-2-amino-octahydroindolizin-3-one.

b. Acylation :

-

Acetylation with acetyl chloride or acetic anhydride in pyridine generates N-acetyl derivatives.

-

This modification enhances lipophilicity for pharmacological studies.

Cycloaddition and Ring-Opening Reactions

The bicyclic structure facilitates participation in Diels-Alder reactions:

-

Acts as a dienophile with electron-rich dienes (e.g., furan) under thermal conditions (80–120°C), forming polycyclic adducts.

-

Ring-opening reactions with strong acids (e.g., HCl) or bases (e.g., NaOH) disrupt the bicyclic framework, yielding linear intermediates for further functionalization.

Salt Formation and Acid-Base Reactions

-

The hydrochloride salt readily exchanges counterions in aqueous solutions (e.g., with NaOH to form the free base).

-

Reacts with mineral acids (H₂SO₄, HNO₃) to form stable salts, useful in crystallization and purification .

Biological Interactions

-

Enzyme inhibition : The compound interacts with enzymes via hydrogen bonding (amino/keto groups) and hydrophobic interactions (bicyclic core), modulating activity in screening assays.

-

Receptor binding : Structural similarity to proline analogs (e.g., Oic ) suggests potential as a peptidomimetic in angiotensin-converting enzyme (ACE) inhibitor design .

Scientific Research Applications

Common Synthetic Routes:

- Cyclization : Involves the reaction of a suitable amine with a cyclic ketone.

- Reduction : Utilizes reducing agents to form various derivatives.

- Hydrochloride Salt Formation : Final step to yield the hydrochloride salt, enhancing stability and solubility.

Scientific Research Applications

The compound's applications span several domains:

Organic Chemistry

2-Amino-octahydroindolizin-3-one hydrochloride serves as a scaffold for synthesizing complex organic molecules and heterocycles. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it invaluable for developing new synthetic methodologies .

Biological Research

In biological studies, this compound has been investigated for its role as an enzyme inhibitor and receptor ligand. Its derivatives have shown potential in modulating biological pathways related to pain perception and inflammation, suggesting applications in analgesic and anti-inflammatory therapies.

Medicinal Chemistry

Research highlights its potential therapeutic properties:

- Antimicrobial Activity : Studies indicate that derivatives of 2-amino-octahydroindolizin-3-one exhibit significant antimicrobial effects against various pathogens .

- Anticancer Properties : The compound has been evaluated for its anticancer activities, with some derivatives showing cytotoxic effects against human cancer cell lines .

- Neurological Applications : Preliminary findings suggest interactions with neurotransmitter systems that could benefit neurological disorder treatments.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Anticancer Evaluation : A study synthesized new derivatives and evaluated their cytotoxic effects against multiple cancer cell lines, revealing promising results that warrant further investigation into their mechanisms and potential clinical applications .

- Enzyme Inhibition Studies : Research focused on the compound's role as an acetylcholinesterase inhibitor demonstrated its potential in treating Alzheimer's disease by increasing acetylcholine levels through enzyme modulation .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Chemistry | Building block for complex molecules | Versatile reactions including oxidation and reduction |

| Biological Research | Enzyme inhibitors, receptor ligands | Potential analgesic and anti-inflammatory effects |

| Medicinal Chemistry | Antimicrobial and anticancer agents | Significant cytotoxicity against cancer cell lines |

| Neurological Studies | Modulation of neurotransmitter systems | Potential treatment avenues for neurological disorders |

Mechanism of Action

The mechanism of action of 2-amino-octahydroindolizin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

- 2-Amino-hexahydroindolizin-3-one hydrochloride

- 2-Amino-tetrahydroindolizin-3-one hydrochloride

- 2-Amino-octahydroquinolizin-3-one hydrochloride

Comparison: Compared to these similar compounds, 2-amino-octahydroindolizin-3-one hydrochloride is unique due to its specific ring structure and the presence of the amino group at the 2-position. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various synthetic and research applications .

Biological Activity

2-Amino-octahydroindolizin-3-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which includes an amino group that enhances its reactivity. The molecular formula is , and it has a molecular weight of 188.67 g/mol. The compound's structure contributes to its potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It can act as both an inhibitor and an activator, modulating the activity of these targets through several pathways:

- Signal Transduction : The compound may influence signaling pathways, affecting cellular responses.

- Metabolic Processes : It can alter metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.

- Gene Expression Regulation : By interacting with transcription factors, it may regulate gene expression related to disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

These results suggest that the compound could be developed as a potential antibiotic agent.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of cancer cells:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Inhibition of metastasis |

The observed mechanisms include apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer drug.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound, supporting its potential use in treating bacterial infections .

- Anticancer Research : Another study focused on the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with varying concentrations led to increased apoptosis markers, suggesting that it could serve as a lead compound for developing new breast cancer therapies .

Comparative Analysis with Similar Compounds

A comparative analysis of related compounds reveals distinct differences in biological activity:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Amino-octahydroindolizin-3-one HCl | Effective | Moderate |

| 2-Amino-hexahydroindolizin-3-one HCl | Less effective | High |

| 2-Amino-tetrahydroindolizin-3-one HCl | Moderate | Low |

This table illustrates that while all compounds show some level of biological activity, this compound stands out for its balanced profile.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-amino-octahydroindolizin-3-one hydrochloride?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters. For heterocyclic compounds like this, factors include:

- Catalyst selection : Use of acetic acid or sodium acetate as catalysts in cyclization steps (common in indolizidine derivatives) .

- Reaction time/temperature : Reflux conditions (3–5 hours at 80–100°C) are typical for imidazolidinone or thiazole intermediates; monitor via TLC/HPLC .

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) followed by recrystallization in ethanol/HCl yields pure hydrochloride salts .

Validation : Confirm purity via NMR (e.g., absence of residual solvents) and mass spectrometry (e.g., [M+H]+ ion matching theoretical mass) .

Advanced: How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer:

Contradictions often arise from incomplete characterization of degradation pathways. A systematic approach includes:

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), neutral, and basic (0.1M NaOH) conditions at 40°C for 24–72 hours .

- Analytical triage : Use LC-MS/MS to identify degradation products (e.g., ring-opening at pH > 8 or hydrolysis of the amine group in acidic media) .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life discrepancies and validate with real-time stability data .

Critical Note : Ensure storage conditions (e.g., desiccated at -20°C) align with observed hygroscopicity and thermal sensitivity .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural elucidation :

- Purity assessment :

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking studies : Use Schrödinger Maestro or AutoDock Vina to model interactions with target receptors (e.g., σ1 or NMDA receptors, common for bicyclic amines) .

- QSAR modeling : Train models on indolizidine analogs to predict logP, pKa, and binding affinity; prioritize derivatives with optimal ADMET profiles .

- MD simulations : Assess conformational stability of the octahydroindolizine ring in aqueous vs. lipid bilayer environments .

Validation : Synthesize top candidates and compare in vitro activity (e.g., IC50 in receptor-binding assays) with computational predictions .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine hydrochloride salts .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite; dispose as hazardous waste .

Advanced: How can isotopic labeling (e.g., 13C, 15N) aid in metabolic pathway tracing for this compound?

Methodological Answer:

- Synthesis of labeled analogs : Incorporate 13C at the indolizine bridgehead or 15N in the amino group via modified precursor routes (e.g., 13C-acetic acid in cyclization) .

- Mass spectrometry imaging : Track distribution in tissues using MALDI-TOF or LC-HRMS; correlate with metabolic intermediates (e.g., deaminated products) .

- NMR-based flux analysis : Quantify label incorporation in urine/metabolites to map hepatic vs. renal clearance pathways .

Basic: What are common pitfalls in interpreting NMR data for bicyclic amine hydrochlorides?

Methodological Answer:

- Dynamic effects : Conformational exchange in D2O may broaden signals; use DMSO-d6 or elevated temperatures to sharpen peaks .

- Salt vs. freebase confusion : Confirm HCl presence via chloride ion testing (e.g., AgNO3 precipitation) and adjust integration ratios .

- Impurity masking : Residual solvents (e.g., EtOAc) may overlap with amine protons; run 2D NMR (COSY, HSQC) for unambiguous assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.